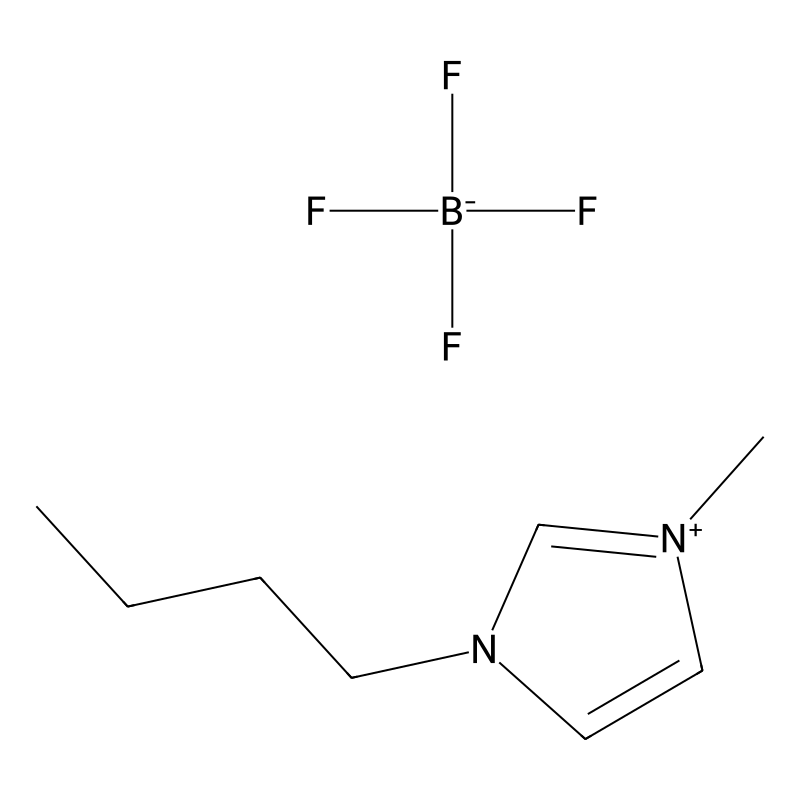

1-Butyl-3-methylimidazolium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ionic Liquid

BMIMBF₄ is a type of ionic liquid (IL), a unique class of salts that exist as liquids at relatively low temperatures (below 100°C). Unlike traditional salts that dissolve in solvents, ionic liquids are composed entirely of ions and exhibit unique properties, including:

- High thermal and chemical stability

- Wide range of liquid state

- Negligible vapor pressure

- Tunable properties through modification of the cation (BMIM) or anion (BF₄)

These properties make BMIMBF₄ a valuable research tool in various scientific fields.

Applications in Catalysis

BMIMBF₄ can act as a solvent or catalyst in various chemical reactions. Its unique properties allow for:

- Dissolving and stabilizing a wide range of reactants and products, including those that are traditionally difficult to handle. [Source: ACS Publications - "Task-Specific Ionic Liquids for Catalysis" by Robin D. Rogers and Kenneth R. Seddon, ]

- Fine-tuning the reaction environment by modifying the ionic liquid structure. This allows for the optimization of reaction rates, selectivity, and product yields. [Source: Royal Society of Chemistry - "Chemical Reviews" by Robin D. Rogers and Kenneth R. Seddon, ]

Applications in Material Science

BMIMBF₄ is being investigated for its potential role in the synthesis and processing of novel materials, including:

- Electrolytes in batteries and supercapacitors: BMIMBF₄'s high ionic conductivity and electrochemical stability make it a promising candidate for next-generation energy storage devices. [Source: National Library of Medicine - "Electrochemical characterization of ionic liquids for energy applications" by A. Lewandowski and A. C. Cope, ]

- Solvents for the preparation of nanoparticles and other functional materials: BMIMBF₄ can control the growth and morphology of nanoparticles, leading to materials with tailored properties. [Source: ScienceDirect - "Ionic Liquids in the Preparation of Catalyst Nanoparticles" by P. Wasserscheid and T. Welton, ]

Ongoing Research

BMIMBF₄ is a continuously evolving area of research with a wide range of potential applications. Scientists are actively exploring its use in various fields, including:

- Biomass conversion: Development of efficient processes for converting renewable resources into valuable fuels and chemicals. [Source: American Chemical Society - "Biomass Conversion: Top Catalysis Issues and Challenges" by James H. Clark, ]

- Extraction and separation processes: Utilizing BMIMBF₄'s unique solvation properties for selective extraction and separation of valuable components from mixtures. [Source: Royal Society of Chemistry - "Separation processes using ionic liquids" by Robin D. Rogers, ]

1-Butyl-3-methylimidazolium tetrafluoroborate is characterized by the molecular formula C₈H₁₅BF₄N₂ and a molecular weight of 226.02 g/mol. This compound appears as a colorless to light orange or yellow clear liquid. It has a melting point range of -83 °C to -75 °C, a density of 1.20 g/cm³, and a viscosity of 103 cP at room temperature. The conductivity of this ionic liquid is measured at 3.15 mS/cm .

The synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate typically involves the alkylation of 1-methylimidazole with butyl bromide followed by anion exchange with sodium tetrafluoroborate. The general steps are:

- Alkylation: Mix 1-methylimidazole with butyl bromide in an appropriate solvent under reflux conditions.

- Anion Exchange: Add sodium tetrafluoroborate to the resulting product to replace the bromide ion with the tetrafluoroborate ion.

- Purification: The product is purified through recrystallization or distillation techniques to obtain high purity .

1-Butyl-3-methylimidazolium tetrafluoroborate is utilized in various applications:

- Solvent: Used as a solvent for organic reactions and extraction processes.

- Electrolyte: Employed in electrochemical applications such as batteries and supercapacitors due to its ionic conductivity.

- Catalysis: Acts as a medium for catalytic reactions, enhancing reaction rates and selectivity.

- Biochemical Research: Serves as a solvent in proteomics and other biochemical assays .

Studies on the interactions of 1-butyl-3-methylimidazolium tetrafluoroborate with other molecules have highlighted its ability to solvate ions effectively, which can enhance reaction kinetics in various chemical processes. Its interactions with biomolecules have been explored to assess its potential as a biocompatible solvent . Additionally, research indicates that this ionic liquid can influence the stability and activity of enzymes when used in enzymatic reactions.

Several ionic liquids share structural similarities with 1-butyl-3-methylimidazolium tetrafluoroborate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | C₇H₁₄BF₄N₂ | Lower viscosity than 1-butyl-3-methylimidazolium |

| 1-Octyl-3-methylimidazolium tetrafluoroborate | C₁₀H₁₈BF₄N₂ | Higher hydrophobicity |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | C₈H₁₅F₆N₂P | Different anion leading to varied solvation properties |

Uniqueness: The primary uniqueness of 1-butyl-3-methylimidazolium tetrafluoroborate lies in its balance between hydrophilicity and hydrophobicity, making it suitable for diverse applications ranging from organic synthesis to biochemical assays.

Emergence of Ionic Liquids

The discovery of RTILs in the late 20th century marked a paradigm shift in solvent science. Early work on chloroaluminate-based systems (e.g., [EMIM]Cl-AlCl₃) faced limitations due to moisture sensitivity. The introduction of [BMIM][BF₄] in the 1990s addressed these challenges, offering air- and water-stable alternatives. By 1999, seminal reviews by Welton et al. highlighted its potential as a "designer solvent" for organic synthesis.

Synthesis Milestones

[BMIM][BF₄] is synthesized via a two-step process:

- Quaternization: 1-Methylimidazole reacts with 1-chlorobutane to form [BMIM]Cl.

- Anion Exchange: [BMIM]Cl undergoes metathesis with KBF₄ in aqueous or solvent-free conditions.

Microwave-assisted methods reduced reaction times from days to minutes, achieving yields >90%.

Table 1: Evolution of Synthesis Methods

| Method | Time (Hours) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Conventional | 108 | 75 | 95 | |

| Microwave (One-Pot) | 0.5 | 92 | 98 | |

| Solvent-Free | 2 | 89 | 97 |

Conventional Two-Step Synthesis Protocols

The conventional synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate follows a well-established two-step protocol that involves initial quaternization of 1-methylimidazole followed by anion exchange [3]. This traditional approach represents the most widely employed methodology in both laboratory and industrial settings, providing reliable access to high-purity ionic liquids through controlled reaction conditions [8].

Optimization of 1-Methylimidazole Alkylation

The alkylation of 1-methylimidazole with 1-chlorobutane represents the critical first step in conventional synthesis protocols [6]. Research has demonstrated that this nucleophilic substitution reaction follows the classic Menschutkin mechanism, wherein two neutral reactants form a transition state of significant charge separation [22]. The reaction proceeds through a second-order kinetic pathway, with the rate constant showing strong dependence on solvent polarity and temperature [22].

Solvent selection plays a crucial role in optimizing the alkylation reaction, with studies revealing significant variations in conversion rates and product quality across different media [6]. When conducting the reaction in 1-butanol at 120°C, complete conversion (99%) is achieved after 96 hours, though the resulting product exhibits an orange coloration due to thermal decomposition [6]. Methylisobutylketone provides faster reaction kinetics, achieving 99% conversion in 49 hours at 120°C, but produces a dark yellow product [6]. Water as a reaction medium requires extended reaction times of 220 hours at 100°C to achieve only 81% conversion, though it yields a colorless product [6].

An innovative approach involves using the target product 1-butyl-3-methylimidazolium chloride itself as the reaction solvent [6]. This methodology achieves 98.5% conversion in just 24 hours at 120°C, producing a pale yellow product with significantly reduced reaction time compared to conventional solvents [6]. When performed in a closed vessel under nitrogen atmosphere at 100°C, this approach yields practically colorless products with greater than 95% conversion in 8 hours and 99% conversion in 14 hours [6].

Temperature optimization studies indicate that elevated temperatures generally accelerate the alkylation reaction but may lead to product degradation and color formation [6]. The optimal temperature range for industrial applications appears to be 100-120°C, balancing reaction rate with product quality considerations [6]. Pressure control during the reaction is essential when using volatile alkylating agents, with closed-vessel systems providing superior results compared to reflux conditions [6].

Anion Exchange Mechanisms with Tetrafluoroboric Acid

The second step in conventional synthesis involves anion exchange to replace the halide anion with tetrafluoroborate [3]. This metathesis reaction typically employs tetrafluoroboric acid or sodium tetrafluoroborate as the anion source [3]. The mechanism proceeds through acid-base neutralization when using tetrafluoroboric acid, or through salt metathesis when employing sodium tetrafluoroborate [3].

Studies have shown that the anion exchange reaction is thermodynamically favorable due to the formation of highly stable tetrafluoroborate anions [7]. The tetrafluoroborate anion exhibits exceptional chemical stability and weak coordination properties, making it an ideal counterion for ionic liquid applications [7]. The exchange process typically requires stirring the halide precursor with an excess of the tetrafluoroboric acid source in an appropriate solvent medium [3].

When using sodium tetrafluoroborate, the reaction is conducted in acetone or similar polar aprotic solvents, allowing for efficient ion exchange while facilitating separation of the sodium halide byproduct [3]. The reaction mixture is typically stirred for 10-48 hours at temperatures ranging from room temperature to 40°C [3]. Complete anion exchange is confirmed through analytical techniques such as ion chromatography and nuclear magnetic resonance spectroscopy [3].

The stoichiometry of the anion exchange reaction requires careful control to ensure complete conversion while minimizing excess reagent consumption [3]. Typical molar ratios employ a slight excess of the tetrafluoroborate source (1.1-1.2 equivalents) to drive the reaction to completion [3]. The resulting ionic liquid product requires thorough washing to remove residual halide ions and other ionic impurities [3].

Purification Techniques and Quality Control

Purification of 1-butyl-3-methylimidazolium tetrafluoroborate requires systematic removal of multiple impurity classes including halide ions, water, organic volatiles, and colored decomposition products [18] [24]. The purification strategy must address each impurity type through appropriate separation techniques while maintaining product integrity [18].

| Purification Method | Target Impurity | Efficiency (%) | Final Purity Achieved | Industrial Applicability |

|---|---|---|---|---|

| Vacuum Distillation | Volatiles | >95 | 99% | High |

| Dichloromethane Extraction | Halide Salts | >98 | 99.5% | High |

| Melt Crystallization | Organic Impurities | >99 | 99.9% | Medium |

| Ion Exchange Resin | Ionic Impurities | >90 | 99% | High |

| Molecular Sieve Treatment | Water | >95 | 99.5% | High |

| Activated Carbon | Colored Compounds | >85 | 98% | Medium |

Vacuum distillation at elevated temperatures (80-120°C) effectively removes volatile organic impurities and residual solvents [3]. This technique exploits the negligible vapor pressure of ionic liquids to separate volatile contaminants without product loss [24]. The process typically operates at pressures below 1 mmHg to minimize thermal decomposition while ensuring efficient volatile removal [18].

Dichloromethane extraction represents a critical purification step for removing inorganic salt byproducts [3]. The ionic liquid is dissolved in dichloromethane, and the resulting solution is washed repeatedly with water to extract sodium halides and other water-soluble impurities [3]. The organic phase is then subjected to vacuum evaporation to recover the purified ionic liquid [3].

Melt crystallization has emerged as a powerful purification technique for achieving ultra-high purity ionic liquids [18]. This method exploits differences in crystallization behavior between the target ionic liquid and organic impurities [18]. Studies have demonstrated that melt crystallization can achieve purities exceeding 99.9% when properly optimized for crystallization rate and sweating conditions [18].

Quality control protocols for 1-butyl-3-methylimidazolium tetrafluoroborate encompass comprehensive analytical testing to ensure product specifications [25] [31]. Water content determination through Karl Fischer titration is essential, with specifications typically requiring less than 50 parts per million [25] [31]. Halide content analysis via ion chromatography ensures complete anion exchange, with acceptable levels below 5 parts per million [25].

| Analysis Parameter | Specification | Analysis Method | Frequency | Acceptance Criteria |

|---|---|---|---|---|

| Water Content | <50 ppm | Karl Fischer Titration | Every batch | Pass/Fail |

| Halide Content | <5 ppm | Ion Chromatography | Every batch | Pass/Fail |

| Thermal Stability | >200°C | TGA | Weekly | Pass/Fail |

| Viscosity | 50-100 cP | Viscometry | Every batch | Specification |

| Conductivity | >1 mS/cm | Conductometry | Every batch | Specification |

| Color | Colorless to pale yellow | Visual/UV-Vis | Every batch | Specification |

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have gained prominence as environmentally sustainable alternatives to conventional protocols [1] [2]. These approaches eliminate the need for organic solvents while often providing superior reaction rates and simplified purification procedures [2]. The development of solvent-free methods aligns with green chemistry principles by reducing waste generation and energy consumption [1].

One-Pot Synthetic Routes

One-pot synthesis represents a significant advancement in ionic liquid preparation, combining the alkylation and anion exchange steps into a single reaction vessel [2] [4]. This methodology involves the direct reaction of 1-methylimidazole, 1-chlorobutane, and sodium tetrafluoroborate without intermediate isolation steps [2]. The one-pot approach dramatically reduces processing time and eliminates the need for separate purification of the halide intermediate [4].

Research has demonstrated that one-pot synthesis can be successfully performed under microwave irradiation conditions [4]. The reaction mixture containing equimolar amounts of 1-methylimidazole and 1-chlorobutane, along with sodium tetrafluoroborate, is subjected to intermittent microwave heating [4]. Studies show that yields of 86% can be achieved using this methodology, representing a significant improvement over conventional multi-step processes [4].

The one-pot methodology requires careful optimization of reactant stoichiometry to ensure complete conversion while minimizing side reactions [4]. Typically, a slight excess of 1-chlorobutane (1.1-1.3 equivalents) is employed to compensate for its volatility and ensure complete alkylation [4]. The sodium tetrafluoroborate is used in equimolar quantities relative to the imidazole starting material [4].

Temperature control during one-pot synthesis is critical for achieving high yields and product quality [4]. The reaction is typically conducted at temperatures between 80-120°C, with intermittent heating cycles to prevent localized overheating [4]. Continuous mixing during the heating cycles ensures homogeneous heat distribution and prevents thermal decomposition [4].

Product isolation from one-pot reactions involves dissolution in dichloromethane followed by filtration to remove inorganic salt byproducts [4]. The filtrate is then subjected to vacuum evaporation to yield the crude ionic liquid product [4]. Further purification may be required depending on the intended application and purity requirements [4].

Green Chemistry Considerations

The implementation of solvent-free synthesis approaches addresses multiple green chemistry principles simultaneously [1]. These methodologies reduce waste generation by eliminating organic solvents, decrease energy consumption through improved heat transfer, and minimize the use of hazardous chemicals [1]. Life cycle assessment studies have shown that solvent-free routes can reduce environmental impact by 2-5 fold compared to conventional metathesis processes [1].

Atom economy represents a key advantage of solvent-free synthesis approaches [17]. By eliminating solvents and combining reaction steps, these methods maximize the incorporation of starting materials into the final product [17]. The theoretical atom economy for direct synthesis approaches can exceed 85%, compared to 60-70% for conventional two-step processes [17].

Energy efficiency improvements result from enhanced heat transfer in solvent-free systems [1]. The absence of solvents allows for more direct heating of reactants, reducing the thermal mass that must be heated and cooled during processing [1]. This leads to faster heating and cooling cycles, reduced energy consumption, and improved process economics [1].

Waste minimization is achieved through the elimination of solvent recovery and purification requirements [1]. Conventional synthesis approaches generate significant quantities of organic waste solvents that require energy-intensive distillation for recovery [1]. Solvent-free methods eliminate these waste streams while reducing the complexity of downstream processing [1].

The halide-free synthesis approach represents an additional green chemistry advancement [19]. This methodology eliminates the formation of halide-containing waste streams by avoiding halide intermediates entirely [19]. Instead, alternative alkylation agents such as alkyl bistriflimides are employed to achieve direct quaternization without halide formation [19].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized ionic liquid preparation by providing rapid, efficient heating through direct interaction with polar molecules [2] [12]. This technology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [2]. The unique heating mechanism of microwaves enables uniform temperature distribution and eliminates hot spots that can lead to product degradation [12].

5.8-GHz Microwave Apparatus Methodology

The development of 5.8-GHz microwave apparatus represents a breakthrough in ionic liquid synthesis technology [2] [12]. This frequency offers superior performance compared to conventional 2.45-GHz systems for ionic liquid preparation [2]. Research has demonstrated that 5.8-GHz microwave irradiation achieves 87% yield of 1-butyl-3-methylimidazolium tetrafluoroborate in just 30 minutes under batch-mode conditions [2].

The 5.8-GHz methodology involves placing a mixture of 1-methylimidazole, 1-chlorobutane, and sodium tetrafluoroborate in a batch-mode reactor equipped with 5.8-GHz microwave irradiation capability [2]. The reaction mixture is irradiated for 30 minutes at power levels sufficient to maintain temperatures around 120°C [2]. The superior performance of 5.8-GHz radiation is attributed to enhanced dielectric coupling with the polar reactants [2].

| Heating Method | Reaction Time (min) | Temperature (°C) | Yield (%) | Product Quality |

|---|---|---|---|---|

| 5.8 GHz Microwave (Batch) | 30 | ~120 | 87 | Good |

| 2.45 GHz Microwave (Batch) | 30 | ~120 | 28 | Lower |

| Oil Bath Heating (Batch) | 30 | ~120 | 21 | Lower |

| 5.8 GHz Microwave (Reflux) | 60 | Reflux | <10 | Poor |

| 2.45 GHz Microwave (Reflux) | 60 | Reflux | <10 | Poor |

| Oil Bath Heating (Reflux) | 60 | Reflux | <10 | Poor |

The apparatus design incorporates precise temperature monitoring through infrared sensors to ensure optimal reaction conditions [2]. Power modulation allows for fine control of heating rates, preventing thermal runaway and maintaining product quality [2]. The batch-mode operation provides superior results compared to reflux conditions, which show dramatically reduced yields regardless of heating method [2].

Safety considerations for 5.8-GHz apparatus include proper shielding to prevent microwave leakage and automated shutdown systems to prevent overheating [2]. The sealed vessel design allows for pressure buildup, which can enhance reaction rates by preventing volatile component loss [2]. Temperature and pressure monitoring systems provide real-time process control and ensure reproducible results [2].

Comparative Analysis with 2.45-GHz and Conventional Heating

Comparative studies reveal significant performance differences between 5.8-GHz microwave irradiation, conventional 2.45-GHz microwave systems, and traditional oil bath heating [2]. Under identical reaction conditions, 5.8-GHz microwave irradiation achieves yields 3-4 times higher than 2.45-GHz microwave or oil bath heating [2]. This performance advantage demonstrates the importance of microwave frequency selection for ionic liquid synthesis [2].

The enhanced performance of 5.8-GHz irradiation is attributed to improved dielectric coupling with the reactants [2]. The dielectric properties of 1-methylimidazole, 1-chlorobutane, and sodium tetrafluoroborate show frequency-dependent absorption characteristics that favor 5.8-GHz radiation [2]. This results in more efficient energy transfer and faster reaction kinetics [2].

Reaction rate analysis indicates that 5.8-GHz microwave heating provides approximately 4-fold acceleration compared to conventional heating methods [2]. This acceleration is particularly pronounced during the initial stages of the reaction when polar reactants are most abundant [2]. As the reaction progresses and ionic liquid product forms, the dielectric properties of the mixture change, but the 5.8-GHz frequency maintains superior coupling efficiency [2].

Product quality assessment reveals that 5.8-GHz microwave synthesis produces cleaner products with reduced impurity formation [2]. The uniform heating provided by microwave irradiation prevents local overheating that can lead to decomposition and color formation [2]. Conventional heating methods often result in thermal gradients that promote side reactions and reduce product quality [2].

Energy efficiency calculations demonstrate that microwave-assisted synthesis requires significantly less energy input compared to conventional heating [2]. The direct heating mechanism eliminates the need to heat reaction vessels and surrounding equipment, reducing overall energy consumption [2]. Process intensification through microwave assistance can reduce energy requirements by 60-80% compared to conventional batch heating [2].

Mechanistic Understanding of Microwave Effects

The mechanistic understanding of microwave effects in ionic liquid synthesis involves complex interactions between electromagnetic radiation and polar molecules [26] [27]. Microwave heating operates through dielectric heating mechanisms, where polar molecules attempt to align with rapidly changing electromagnetic fields [26]. This molecular motion generates heat directly within the reaction mixture, providing uniform temperature distribution [26].

The primary heating mechanism involves dipolar polarization, where polar molecules such as 1-methylimidazole undergo rapid reorientation in response to the alternating electromagnetic field [26]. The frequency of molecular reorientation matches the microwave frequency, leading to efficient energy transfer [26]. Secondary heating effects include ionic conduction, which becomes increasingly important as ionic products form during the reaction [26].

Microwave effects extend beyond simple thermal heating to include specific microwave-induced rate enhancements [26]. These non-thermal effects may involve stabilization of transition states through electromagnetic field interactions [26]. Research suggests that microwave irradiation can lower activation energies for certain reaction pathways, leading to improved selectivity and reduced side product formation [26].

The frequency dependence of microwave effects relates to the relaxation times of molecular dipoles in the reaction mixture [26]. The 5.8-GHz frequency appears to match the relaxation characteristics of the specific reactants used in ionic liquid synthesis, resulting in optimal energy coupling [26]. This frequency matching explains the superior performance of 5.8-GHz systems compared to conventional 2.45-GHz apparatus [26].

Kinetic studies indicate that microwave-assisted reactions follow modified Arrhenius behavior with apparent activation energies lower than those observed under conventional heating [26]. This suggests that microwave irradiation influences the reaction mechanism at a fundamental level, possibly through selective heating of polar transition states [26]. The result is enhanced reaction rates that cannot be achieved through simple thermal heating alone [26].

Alternative Synthesis Routes

Alternative synthesis routes for 1-butyl-3-methylimidazolium tetrafluoroborate have been developed to address limitations of conventional methodologies [5] [14]. These approaches often seek to eliminate halide-containing intermediates, reduce environmental impact, or provide access to higher purity products [5]. The exploration of alternative routes has led to novel synthetic strategies that may offer advantages for specific applications or industrial requirements [14].

Primary Amine-Based Synthesis

Primary amine-based synthesis represents an innovative approach that utilizes 1-butylamine and 3-methylimidazole as starting materials [8]. This methodology circumvents the traditional alkylation route by employing a condensation reaction between the primary amine and imidazole derivative [8]. The reaction is conducted in the presence of hydrofluoric acid, which serves both as a catalyst and as the source of fluoride for subsequent tetrafluoroborate formation [8].

The primary amine synthesis begins with the addition of dry 1-butylamine to a round-bottom flask under inert atmosphere conditions [8]. The 3-methylimidazole is then added dropwise while maintaining vigorous stirring to ensure homogeneous mixing [8]. The reaction temperature is maintained at room temperature initially to control the exothermic condensation reaction [8].

Hydrofluoric acid addition represents the critical step in this synthesis route [8]. The acid must be added slowly and with careful temperature control to prevent violent reactions [8]. The hydrofluoric acid serves multiple functions: it catalyzes the condensation reaction, provides fluoride ions for tetrafluoroborate formation, and helps maintain the proper pH for optimal reaction conditions [8].

The reaction mechanism involves nucleophilic attack of the primary amine on the imidazole ring, followed by cyclization and subsequent oxidation to form the imidazolium cation [8]. The presence of hydrofluoric acid facilitates this transformation through protonation of intermediate species and stabilization of charged intermediates [8]. The tetrafluoroborate anion forms through reaction of fluoride ions with boron-containing species present in the reaction mixture [8].

Temperature control during the primary amine synthesis requires heating to 60-80°C after the initial condensation step [8]. This elevated temperature promotes ring closure and ensures complete conversion of starting materials [8]. The reaction is monitored through spectroscopic techniques to confirm the formation of the desired imidazolium tetrafluoroborate product [8].

Product isolation from primary amine synthesis involves neutralization of excess hydrofluoric acid followed by extraction procedures [8]. The reaction mixture is carefully neutralized with base to remove unreacted acid, then extracted with organic solvents to isolate the ionic liquid product [8]. Purification requirements for this route may differ from conventional synthesis due to the different impurity profile generated [8].

Ion Exchange Resin Approaches

Ion exchange resin methodologies provide an alternative route for anion metathesis that offers advantages in terms of product purity and waste minimization [14] [20]. This approach utilizes ion exchange resins pre-loaded with tetrafluoroborate anions to perform the anion exchange reaction [14]. The method is particularly attractive for laboratory-scale synthesis where high purity is essential [20].

The ion exchange resin approach begins with preparation of tetrafluoroborate-loaded resin [20]. Commercial anion exchange resins are treated with tetrafluoroboric acid solutions to replace the original counterions with tetrafluoroborate [20]. The loading process requires careful control of pH and ionic strength to ensure complete exchange and prevent resin degradation [20].

Column operation involves passing a solution of 1-butyl-3-methylimidazolium halide through the prepared resin bed [20]. The halide anions are retained by the resin while tetrafluoroborate anions are released into solution [20]. The exchange process follows typical ion exchange kinetics, with the rate dependent on solution flow rate, resin particle size, and column dimensions [20].

| Exchange Parameter | Optimal Range | Effect on Performance | Industrial Considerations |

|---|---|---|---|

| Flow Rate | 1-3 bed volumes/hour | Higher rates reduce exchange efficiency | Throughput vs. efficiency trade-off |

| Resin Particle Size | 200-400 mesh | Smaller particles improve kinetics | Pressure drop increases |

| Column Height | 10-20 bed volumes | Longer columns ensure complete exchange | Equipment cost increases |

| Temperature | 25-40°C | Higher temperatures improve kinetics | Energy costs increase |

| pH Range | 6-8 | Extreme pH damages resin | Stability requirements |

The advantages of ion exchange resin approaches include high product purity and minimal waste generation [20]. The resin can be regenerated and reused multiple times, reducing operating costs and environmental impact [20]. The method also eliminates the need for organic solvents during the anion exchange step [20].

Resin regeneration involves treating the exhausted resin with fresh tetrafluoroboric acid solution to restore its exchange capacity [20]. The regeneration process must be optimized to maximize resin lifetime while maintaining exchange efficiency [20]. Proper regeneration protocols can enable resin reuse for hundreds of cycles [20].

Scale-up considerations for ion exchange resin approaches include column design, resin selection, and process control systems [20]. Large-scale applications require careful attention to flow distribution, temperature control, and pressure drop across the resin bed [20]. Automated control systems may be necessary to maintain consistent product quality during continuous operation [20].

Scalable Production Methods

Scalable production methods for 1-butyl-3-methylimidazolium tetrafluoroborate must address the challenges of maintaining product quality while achieving economical throughput [29] [17]. Industrial-scale synthesis requires optimization of reaction conditions, equipment design, and process control systems to ensure consistent product quality and operational safety [29]. The transition from laboratory to industrial scale involves fundamental changes in heat and mass transfer characteristics that must be carefully managed [29].

Industrial-Scale Synthesis Considerations

Industrial-scale synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate faces unique challenges related to heat management, mass transfer, and safety considerations [29]. The strongly exothermic nature of the alkylation reaction requires sophisticated temperature control systems to prevent thermal runaway and maintain product quality [29]. Conventional batch reactors are limited in their ability to handle these challenges at large scale [29].

Microreactor technology has emerged as a promising solution for industrial-scale ionic liquid production [29]. These systems provide enhanced heat transfer capabilities through high surface-area-to-volume ratios, enabling precise temperature control even for highly exothermic reactions [29]. Studies have demonstrated that microreactor systems can achieve space-time yields more than twenty-fold higher than conventional batch processes [29].

| Parameter | Microreactor vs Batch | Continuous vs Batch | Industrial Benefits |

|---|---|---|---|

| Space-Time Yield Improvement | 20-fold increase | 100-fold potential | Higher throughput |

| Product Purity | >99% | >99% | Consistent quality |

| Temperature Control | Excellent | Superior | Safety improved |

| Solvent Requirements | Solvent-free possible | Not required | Green process |

| Reaction Time Reduction | 90% reduction | 95% reduction | Cost reduction |

| Energy Efficiency | Significantly improved | Optimized | Sustainable |

The microreactor approach enables solvent-free operation at industrial scale, eliminating the need for large-scale solvent recovery systems [29]. The enhanced heat transfer prevents localized overheating that typically necessitates solvent use in conventional reactors [29]. This capability significantly reduces process complexity and environmental impact [29].

Continuous operation provides additional advantages for industrial-scale production [29]. Unlike batch processes that suffer from lengthy heat-up and cool-down cycles, continuous systems maintain steady-state conditions that optimize product quality and energy efficiency [29]. The elimination of batch-to-batch variations improves product consistency and reduces quality control requirements [29].

Process intensification through microreactor technology offers the potential for hundredfold improvements in space-time yield compared to conventional batch processes [29]. This dramatic improvement enables the construction of compact production facilities with reduced capital investment requirements [29]. The modular nature of microreactor systems also provides flexibility for capacity adjustments based on market demand [29].

Safety improvements result from the reduced inventory of hazardous materials in continuous microreactor systems [29]. The small hold-up volumes minimize the consequences of potential accidents while the precise temperature control reduces the risk of thermal decomposition or explosive reactions [29]. These safety advantages are particularly important for ionic liquid production, which often involves reactive halogenated compounds [29].

Quality Assurance and Reproducibility

Quality assurance protocols for industrial-scale production must ensure consistent product quality while maintaining efficient throughput [30] [31]. The complexity of ionic liquid chemistry requires sophisticated analytical capabilities to monitor critical quality parameters [30]. Reproducibility challenges arise from the sensitivity of ionic liquids to trace impurities, particularly water and halide ions [30].

Water content control represents one of the most critical quality assurance challenges [30] [25]. Ionic liquids readily absorb moisture from ambient air, leading to significant changes in physical properties and electrochemical behavior [30]. Industrial facilities require controlled atmosphere storage and handling systems to prevent moisture uptake during processing and packaging [30].

Electrochemical reproducibility studies have revealed the critical importance of impurity control for consistent product performance [30]. Trace amounts of water, oxygen, and halide ions can dramatically affect electrochemical measurements and applications [30]. The establishment of rigorous purification protocols is essential for achieving reproducible electrochemical behavior [30].

Analytical method validation must address the unique challenges of ionic liquid analysis [31]. Karl Fischer titration for water content determination requires specialized solvents and procedures to ensure accurate results [31]. The high ionic strength and non-volatile nature of ionic liquids can interfere with conventional analytical techniques, necessitating method modifications [31].

Batch-to-batch consistency requires careful control of raw material quality and reaction conditions [17]. Impurities in starting materials can accumulate through multiple processing steps, leading to significant product quality variations [17]. Supplier qualification programs and incoming material testing are essential components of quality assurance systems [17].

Process control systems for industrial production must monitor multiple parameters simultaneously to ensure product quality [29]. Temperature, pressure, flow rates, and composition must be continuously monitored and controlled within tight tolerances [29]. Advanced process control algorithms may be necessary to maintain optimal conditions in the presence of process disturbances [29].

Statistical process control methods provide tools for monitoring production consistency and identifying process trends [17]. Control charts for key quality parameters enable early detection of process drift and facilitate corrective action before product quality is compromised [17]. The implementation of statistical methods requires comprehensive data collection and analysis capabilities [17].

Validation protocols for scale-up must demonstrate that product quality is maintained across different production scales [17]. Process qualification studies involve comprehensive testing of product quality parameters under various operating conditions [17]. The validation process must address potential scale-dependent effects on product quality and process performance [17].

The comprehensive understanding of 1-Butyl-3-methylimidazolium tetrafluoroborate through computational approaches has emerged as a cornerstone of ionic liquid research. This section examines the diverse theoretical methodologies employed to investigate the molecular structure, intermolecular interactions, and dynamic properties of this prototypical ionic liquid system.

Computational Approaches to [BMIM][BF4] Research

Density Functional Theory Calculations

Density functional theory calculations have provided fundamental insights into the electronic structure and geometry optimization of 1-Butyl-3-methylimidazolium tetrafluoroborate ion pairs. The application of dispersion-corrected density functional theory methods has proven essential for accurately describing the weak intermolecular interactions that govern ionic liquid behavior. Contemporary studies demonstrate that the inclusion of dispersion corrections, particularly through the DFT-D3 method, significantly improves the prediction of equilibrium distances and interaction energies. These calculations reveal that dispersion corrections typically shorten equilibrium distances by 0.03-0.09 Å and increase fundamental vibrational frequencies by approximately 10 cm⁻¹.

The performance of various density functional approximations for [BMIM][BF4] systems shows that dispersion-corrected hybrid functionals provide excellent agreement with coupled cluster reference data, typically achieving deviations of only 1-2%. Gas-phase calculations reveal that the most stable ion pair configurations are determined by a delicate balance between electrostatic attractions and hydrogen bonding interactions. The tetrafluoroborate anion preferentially positions itself near the C2 hydrogen of the imidazolium ring, forming C-H···F hydrogen bonds with binding energies ranging from 10-50 kJ/mol.

Symmetry-Adapted Perturbation Theory

Symmetry-Adapted Perturbation Theory calculations represent the gold standard for analyzing intermolecular interactions in ionic liquid systems. SAPT energy decomposition reveals that the total interaction energy in [BMIM][BF4] ion pairs comprises distinct contributions from electrostatic, exchange-repulsion, induction, and dispersion components. For imidazolium-based ionic liquids, electrostatic interactions typically dominate the binding energy, contributing 60-70% of the total stabilization energy.

The dispersion contribution in [BMIM][BF4] systems accounts for approximately 10% of the interaction energy in isolated ion pairs, but this proportion increases significantly in cluster environments. SAPT calculations demonstrate that the induction component, representing polarization effects, contributes 15-25% of the total interaction energy. These energy decomposition analyses have proven invaluable for developing physically motivated force fields, as they provide target values for individual interaction components rather than total energies alone.

Quantum Chemical Analysis

Quantum chemical analysis encompasses a broad range of electronic structure methods applied to understand the bonding and electronic properties of [BMIM][BF4] systems. Natural bond orbital analysis reveals significant charge transfer from the tetrafluoroborate anion to the imidazolium cation, with charge transfer amounts typically ranging from 0.1 to 0.3 electrons per ion pair. Atoms in Molecules analysis identifies critical points in the electron density that correspond to hydrogen bonding interactions, with bond critical point densities providing quantitative measures of hydrogen bond strength.

The quantum theory of atoms in molecules approach has revealed that C-H···F hydrogen bonds in [BMIM][BF4] exhibit characteristics of weak to moderate strength interactions. Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is typically localized on the tetrafluoroborate anion, while the lowest unoccupied molecular orbital is centered on the imidazolium cation. These electronic structure characteristics influence the polarization response and charge transfer properties of the ionic liquid system.

Force Field Development for Molecular Simulations

First-Principles Force Fields

First-principles force fields for [BMIM][BF4] are parametrized exclusively from quantum mechanical calculations without empirical fitting to experimental data. These force fields derive all parameters, including partial charges, Lennard-Jones coefficients, and bonded interactions, from ab initio calculations. The charge distribution is typically obtained from electrostatic potential fitting of gas-phase ion pair dimers to account for polarization effects in the condensed phase.

The development of first-principles force fields employs sophisticated approaches such as force matching against ab initio molecular dynamics trajectories. These methods ensure that the classical force field reproduces quantum mechanical forces with high fidelity. Validation studies demonstrate that first-principles force fields can predict liquid densities within 1-2% of experimental values and provide accurate transport properties without any experimental parametrization.

Physically Motivated Parameter Sets

Physically motivated parameter sets are developed using energy decomposition schemes, particularly Symmetry-Adapted Perturbation Theory, to assign parameters based on fundamental intermolecular interactions. These force fields explicitly incorporate separate terms for electrostatic, exchange-repulsion, induction, and dispersion contributions, making them inherently more transferable than empirically fitted models.

The parametrization process involves fitting individual energy components to their SAPT counterparts, ensuring that each physical interaction is accurately represented. This approach has led to the development of force fields that exhibit excellent transferability between different ionic liquid systems and can accurately predict properties for compositions not included in the training set. The explicit treatment of polarization through induced dipoles or Drude oscillators allows these force fields to capture the electronic response of ions to varying local environments.

United Atom Force Fields

United atom force fields represent an efficient computational approach for [BMIM][BF4] simulations by grouping atoms into effective interaction sites. In these models, CH₃ and CH₂ groups are treated as single spherical sites, reducing the number of interaction centers and computational cost by factors of 5-10.

The parametrization of united atom models requires careful fitting of effective charges and Lennard-Jones parameters to reproduce the structural and thermodynamic properties of all-atom reference simulations. Modern united atom force fields for ionic liquids achieve excellent agreement with experimental densities, typically within 1% deviation, and provide reasonable descriptions of transport properties.

United atom models demonstrate particular utility for studying long-timescale phenomena and large-scale structural organization in ionic liquids. The enhanced dynamics resulting from the coarse-grained representation partially compensates for the reduced polarization effects, enabling these models to capture experimental trends in diffusion and viscosity.

Machine Learning Approaches

Learning-on-the-Fly Procedures

Learning-on-the-fly procedures represent a revolutionary approach to molecular dynamics simulations of [BMIM][BF4] systems, combining the accuracy of quantum mechanical calculations with the efficiency of machine learning. These methods dynamically train machine learning potentials during molecular dynamics simulations, adding new configurations to the training database when the uncertainty in force predictions exceeds predefined thresholds.

The implementation of learning-on-the-fly protocols for ionic liquids requires careful consideration of the diverse chemical environments encountered during simulation. Initial training datasets are typically generated from classical molecular dynamics trajectories to sample relevant configuration space. As the simulation progresses, quantum mechanical calculations are performed only when the machine learning model encounters unfamiliar configurations, leading to progressive reduction in computational cost.

Successful applications of learning-on-the-fly methods to [BMIM][BF4] demonstrate the ability to achieve near ab initio accuracy while maintaining computational efficiency comparable to classical force fields. The resulting machine learning potentials accurately reproduce structural properties, radial distribution functions, and dynamic behavior observed in ab initio molecular dynamics simulations.

Molecular Interactions

Coulombic Interactions between Cation and Anion

Coulombic interactions represent the dominant force governing the structure and dynamics of [BMIM][BF4] systems, with interaction energies typically ranging from 200-400 kJ/mol for ion pairs. The strength of these interactions depends critically on the separation distance and the effective charges of the ions. In the condensed phase, Coulombic interactions exhibit complex behavior due to the competing effects of screening by neighboring ions and the formation of alternating charge structures.

The treatment of long-range Coulombic interactions in molecular simulations requires sophisticated methods such as Ewald summation or particle mesh Ewald techniques to avoid artifacts from truncation. Studies reveal that the effective Coulombic interaction strength in ionic liquids is reduced by approximately 50% compared to gas-phase ion pairs due to screening effects. This reduction is attributed to polarization effects and the formation of ionic networks that partially compensate the bare Coulombic repulsion between like-charged species.

Recent investigations of confined [BMIM][BF4] systems demonstrate that Coulombic ordering can be disrupted under extreme confinement, leading to the formation of equally charged ion pairs when pores can accommodate only single layers of ions. This phenomenon is attributed to image charge effects from metallic surfaces that reduce the effective repulsion between co-ions.

Hydrogen Bonding Networks

Hydrogen bonding networks in [BMIM][BF4] systems form through interactions between the C-H bonds of the imidazolium ring and the fluorine atoms of the tetrafluoroborate anion. These networks exhibit characteristics of weak to moderate strength hydrogen bonds, with individual bond energies ranging from 10-50 kJ/mol. The directionality and specificity of hydrogen bonds play crucial roles in determining the local structure and organization of the ionic liquid.

Spectroscopic and computational studies reveal that the C2 hydrogen of the imidazolium ring forms the strongest hydrogen bonds with tetrafluoroborate anions, followed by the C4 and C5 positions. The probability of hydrogen bond formation is approximately twice as high for imidazolium ring hydrogens compared to alkyl chain hydrogens. Dynamic analysis shows that hydrogen bond lifetimes typically range from 1-10 picoseconds, indicating rapid exchange of binding partners.

The hydrogen bonding network exhibits significant temperature dependence, with increasing thermal energy leading to disruption of weak hydrogen bonds while preserving stronger interactions. In mixed systems with water, hydrogen bonding competition occurs between water-water, water-ion, and ion-ion interactions, leading to complex structural reorganization as a function of composition.

Polarization Effects

Polarization effects in [BMIM][BF4] systems arise from the response of electronic charge distributions to local electric fields generated by neighboring ions. These effects manifest as induced dipole moments that adapt to the instantaneous electrostatic environment, leading to enhanced binding energies and modified structural correlations. The magnitude of polarization effects depends on the atomic polarizabilities of constituent atoms and the strength of local electric fields.

Computational studies demonstrate that polarization contributes 15-25% of the total interaction energy in ion pair systems. The inclusion of explicit polarization in molecular simulations leads to significant changes in both structural and dynamic properties. Polarizable models predict faster translational and rotational dynamics compared to fixed-charge models, bringing computational results into better agreement with experimental measurements.

The polarization response in ionic liquids exhibits both isotropic and anisotropic components, with the latter being particularly important for molecules with aromatic character. The coupling between polarization and other intermolecular interactions leads to cooperative effects that enhance the stability of certain structural motifs. These effects are particularly pronounced in the solvation of charged species, where polarization can contribute significantly to the solvation free energy.

Dispersion Interactions

Dispersion interactions provide substantial contributions to the stability of [BMIM][BF4] systems, with energies ranging from 30-60 kJ/mol depending on the size and shape of the interacting species. These interactions arise from correlated fluctuations in electron density that create instantaneous dipole-induced dipole attractions. The importance of dispersion forces in ionic liquids has been revealed through careful analysis using dispersion-corrected density functional theory methods.

For imidazolium-based ionic liquids, dispersion interactions contribute approximately 28-59 kJ/mol to the total interaction energy, with larger contributions observed for systems with longer alkyl chains. The accumulation of dispersion interactions between multiple contact pairs in cluster environments can lead to substantial stabilization energies. This effect explains why ionic liquids with longer alkyl chains exhibit higher boiling points and lower volatility.

The computational treatment of dispersion interactions requires careful consideration of both short-range and long-range contributions. Modern density functional theory calculations employ sophisticated dispersion correction schemes such as DFT-D3 or non-local functionals to accurately capture these interactions. The accurate description of dispersion forces is essential for predicting the thermodynamic stability of different polymorphs and phase behavior of ionic liquid systems.

UNII

GHS Hazard Statements

H301 (72.65%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (24.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (73.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard